5-(2-氯苯基)-1H-吡唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

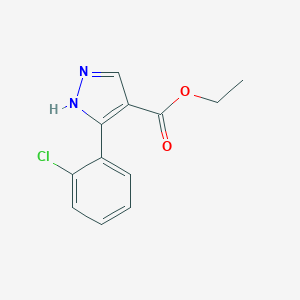

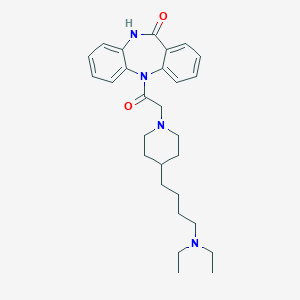

Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole class. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is a derivative of pyrazole with a chlorophenyl group and an ethyl ester moiety attached to the ring. While the specific compound is not directly mentioned in the provided papers, similar compounds with various substitutions on the pyrazole ring have been synthesized and studied for their potential applications, including as intermediates in the synthesis of pharmaceuticals and pesticides .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times and improved yields . Another example is the synthesis of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, which was synthesized and characterized using various spectroscopic methods . These methods can potentially be adapted for the synthesis of ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. For example, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was determined, revealing intermolecular hydrogen bonds that stabilize the structure .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cross-coupling reactions, which are useful for creating more complex molecules. The paper on ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates discusses their use in Sonogashira-type cross-coupling reactions to obtain alkynyl pyrazoles, which can further cyclize to form condensed pyrazoles . Additionally, Suzuki coupling reactions have been employed to introduce aryl groups to the pyrazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the compound's reactivity and stability. Density functional theory (DFT) calculations, as well as experimental techniques, are used to predict and analyze these properties . For example, DFT studies were conducted to understand the electronic structure-property relationships of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, providing insights into its reactivity .

科学研究应用

杂环化合物合成

该化合物已被确定为合成各种杂环化合物的宝贵构件。它在生成吡唑并咪唑、噻唑、螺吡啶、螺吡咯和螺并吡喃等不同结构中的应用突出了这种多功能性。类似于 5-(2-氯苯基)-1H-吡唑-4-羧酸乙酯的衍生物的独特反应性促进了温和的反应条件,扩大了创新合成转化的范围 (Gomaa & Ali,2020)。

环境影响研究

研究重点是与本主题化合物在结构上相关的氯酚,考察它们在城市固体废物焚烧 (MSWI) 等过程中作为二噁英前体的作用。此类研究阐明了氯苯基衍生物的环境途径和归宿,提供了关于它们在废物焚烧环境中的影响和管理的见解 (Peng 等,2016)。

热电材料开发

尽管与所讨论的化合物没有直接关系,但对聚(3,4-乙撑二氧噻吩)等聚合材料的研究展示了开发具有显着热电性能的材料的更广泛兴趣。这突出了对具有专门功能的材料的持续探索,这可能与操纵有机化合物以获得特定物理性能的兴趣相平行 (Zhu 等,2017)。

生物应用和药物开发

与 5-(2-氯苯基)-1H-吡唑-4-羧酸乙酯在结构上相似的吡唑羧酸衍生物因其广泛的生物活性而受到认可,包括抗菌、抗癌、抗炎和抗病毒作用。这支撑了该化合物作为药物开发支架的潜力,强调需要进一步研究以探索其全部治疗潜力 (Cetin,2020)。

属性

IUPAC Name |

ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-7-14-15-11(9)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWYGJHOZGPPJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628898 |

Source

|

| Record name | Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | |

CAS RN |

149740-12-5 |

Source

|

| Record name | Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B132519.png)

![[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B132528.png)

![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)